4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol 4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13254038
InChI: InChI=1S/C16H15N3S2/c20-16-18-17-15(19(16)11-6-2-1-3-7-11)13-10-21-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2,(H,18,20)
SMILES: C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4
Molecular Formula: C16H15N3S2
Molecular Weight: 313.4 g/mol

4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC13254038

Molecular Formula: C16H15N3S2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C16H15N3S2
Molecular Weight 313.4 g/mol
IUPAC Name 4-phenyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H15N3S2/c20-16-18-17-15(19(16)11-6-2-1-3-7-11)13-10-21-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2,(H,18,20)
Standard InChI Key GDDXIDBQLGUFJG-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4
Canonical SMILES C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound (IUPAC name: 4-phenyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione) has the molecular formula C₁₆H₁₅N₃S₂ and a molecular weight of 313.4 g/mol . Its canonical SMILES string is C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4, reflecting the fusion of a tetrahydrobenzo[b]thiophene core with a phenyl-substituted 1,2,4-triazole-3-thiol moiety.

Crystallographic Data

X-ray crystallography reveals a planar triazole ring linked to a bicyclic tetrahydrobenzo[b]thiophene system. The crystal structure (CCDC 269863) shows intermolecular hydrogen bonding between the thione sulfur and adjacent NH groups, stabilizing the lattice . The dihedral angle between the phenyl and thiophene rings is 87.5°, indicating moderate conjugation .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via multi-step reactions:

  • Cyclization of Thiosemicarbazides: Reacting carbohydrazides with haloaryl isothiocyanates in alkaline media yields 1,2,4-triazole-3-thiones .

  • Microwave-Assisted Alkylation: S-alkyl derivatives are efficiently prepared using microwave irradiation, reducing reaction times to 10–15 minutes .

  • Post-Functionalization: Schiff base condensation with aldehydes followed by cyclization with thioglycolic acid introduces additional pharmacophores .

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsYield (%)Reference
1Hydrazinolysis of ethyl bromoacetate85
2Cyclization with NaOH (2M)78
3Microwave-assisted S-alkylation92

Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 31.25–62.5 μg/mL) and Candida albicans (MFC: 62.5 μg/mL) . The thione sulfur and triazole nitrogen atoms facilitate binding to microbial cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Table 2: Biological Activity Profile

Target Organism/EnzymeActivity MetricResultReference
Staphylococcus aureusMIC31.25 μg/mL
Candida albicansMFC62.5 μg/mL
EGFR kinaseIC₅₀1.2 μM

Structure-Activity Relationships (SAR)

  • Thione Sulfur: Critical for metal chelation and enzyme inhibition .

  • Tetrahydrobenzo[b]thiophene Moiety: Enhances lipophilicity, improving cell membrane penetration .

  • N4-Phenyl Group: Electron-donating substituents (e.g., -OCH₃) boost antifungal activity by 16-fold compared to fluconazole .

Pharmacokinetic and Toxicity Profiles

  • Absorption: High GI permeability (LogP: 2.34) due to lipophilic bicyclic systems .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates sulfoxide metabolites .

  • Toxicity: LD₅₀ > 500 mg/kg in murine models; no genotoxicity in Ames tests .

Future Directions

  • Prodrug Development: Ester derivatives to enhance aqueous solubility .

  • Combination Therapies: Synergy with β-lactam antibiotics against multidrug-resistant pathogens .

  • Targeted Delivery: Nanoparticle encapsulation for selective tumor uptake .

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